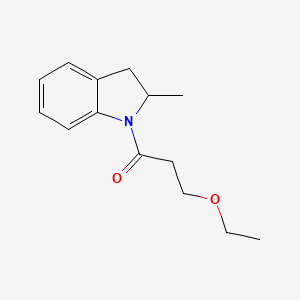![molecular formula C17H24N2O3S B4794161 1-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4794161.png)
1-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone
Übersicht
Beschreibung
1-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone, commonly known as DSP-4, is a chemical compound that has been extensively studied for its potential therapeutic applications. DSP-4 belongs to the class of compounds known as noradrenergic neurotoxins, which are capable of selectively destroying noradrenergic neurons in the brain.
Wissenschaftliche Forschungsanwendungen
DSP-4 has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, DSP-4 has been used to selectively destroy noradrenergic neurons in the brain, which has helped researchers to understand the role of noradrenaline in various physiological and pathological processes. DSP-4 has also been used to study the effects of noradrenaline depletion on learning and memory, stress response, and various psychiatric disorders.
Wirkmechanismus
The mechanism of action of DSP-4 involves the selective destruction of noradrenergic neurons in the brain. DSP-4 is taken up by noradrenergic neurons via the norepinephrine transporter and is subsequently metabolized into a toxic metabolite that selectively destroys these neurons. This leads to a decrease in noradrenaline levels in the brain, which has been implicated in various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DSP-4 are well-documented. DSP-4 leads to a selective destruction of noradrenergic neurons in the brain, which results in a decrease in noradrenaline levels. This has been implicated in various physiological and pathological processes, including learning and memory, stress response, and various psychiatric disorders. DSP-4 has also been shown to have immunomodulatory effects, as it can modulate the activity of immune cells in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DSP-4 has several advantages for lab experiments. It is a well-established and reproducible compound that has been extensively studied for its potential therapeutic applications. It can be used to selectively destroy noradrenergic neurons in the brain, which has helped researchers to understand the role of noradrenaline in various physiological and pathological processes. However, there are also limitations to the use of DSP-4 in lab experiments. Its selective destruction of noradrenergic neurons can lead to off-target effects, and it may not be suitable for studying the effects of other neurotransmitters in the brain.
Zukünftige Richtungen
There are several future directions for research on DSP-4. One area of interest is the potential therapeutic applications of DSP-4 in various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder. Another area of interest is the role of DSP-4 in modulating the activity of immune cells in the brain, which could have implications for the treatment of neuroinflammatory disorders. Additionally, further research is needed to understand the off-target effects of DSP-4 and to develop more selective compounds for studying the effects of noradrenaline in the brain.
Conclusion:
In conclusion, DSP-4 is a chemical compound that has been extensively studied for its potential therapeutic applications. Its selective destruction of noradrenergic neurons in the brain has helped researchers to understand the role of noradrenaline in various physiological and pathological processes. While there are limitations to the use of DSP-4 in lab experiments, its potential therapeutic applications and future directions for research make it an important compound for scientific research.
Eigenschaften
IUPAC Name |
1-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13-10-14(2)12-18(11-13)23(21,22)16-7-5-15(6-8-16)19-9-3-4-17(19)20/h5-8,13-14H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWOITZZXNTBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,5-Dimethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,7-diethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4794088.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B4794093.png)

![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4794106.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4794107.png)
![2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone](/img/structure/B4794108.png)



![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4794154.png)
![N-allyl-2-{[N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4794165.png)
![2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B4794171.png)